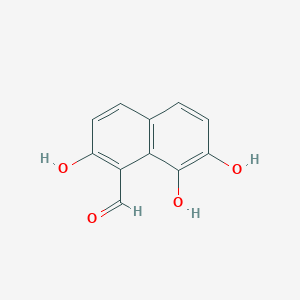

2,7,8-Trihydroxy-1-naphthaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

125366-77-0 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2,7,8-trihydroxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H8O4/c12-5-7-8(13)3-1-6-2-4-9(14)11(15)10(6)7/h1-5,13-15H |

InChI Key |

AHPVQKKHHIDVSQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2O)O)C=O)O |

Synonyms |

1-Naphthalenecarboxaldehyde, 2,7,8-trihydroxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,7,8 Trihydroxy 1 Naphthaldehyde and Analogues

Retrosynthetic Analysis and Key Precursors for Naphthaldehyde Derivatives

The design of a viable synthesis for a complex molecule like 2,7,8-trihydroxy-1-naphthaldehyde begins with a retrosynthetic analysis, breaking the target down into simpler, more accessible precursors.

Disconnection Strategies for 1-Naphthaldehyde (B104281) Skeletons

The most direct retrosynthetic disconnection for any 1-naphthaldehyde derivative is the cleavage of the carbon-carbon bond between the naphthalene (B1677914) core and the aldehyde group (C1-CHO). This approach leads to two primary synthons: a 1-naphthalenyl anion and a formyl cation equivalent. The practical chemical equivalents for these synthons are typically an organometallic naphthalene species (e.g., a naphthyl-lithium or Grignard reagent) and an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Alternative strategies involve constructing the naphthalene ring itself during the synthesis. This can be achieved through several named reactions, such as Diels-Alder cycloadditions or aryne cycloaddition pathways doi.org. These methods are particularly powerful when precise substitution patterns are required, as the functionalities can be incorporated into the acyclic precursors before ring formation doi.org.

Approaches to Polyhydroxylated Naphthalene Rings

The core challenge in synthesizing this compound lies in the preparation of the key intermediate: 2,7,8-trihydroxynaphthalene. The synthesis of such polysubstituted naphthalenes requires careful regiochemical control.

A common industrial route to dihydroxynaphthalenes involves the high-temperature caustic fusion of naphthalenesulfonic acids. For instance, 2,7-dihydroxynaphthalene (B41206) is produced from naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at temperatures around 300°C chemicalbook.comgoogle.com.

Introducing a third hydroxyl group onto a dihydroxynaphthalene ring can be accomplished through electrophilic hydroxylation reactions. The Elbs persulfate oxidation is a classical method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution beilstein-journals.orgmdpi.com. While the reaction can have limitations regarding yield, it is tolerant of many functional groups beilstein-journals.orgresearchgate.net. Applying this to a precursor like 1,6-dihydroxynaphthalene (B165171) would be expected to yield 1,4,6-trihydroxynaphthalene. The specific synthesis of the 2,7,8-trihydroxy substitution pattern is more complex. A plausible, though not explicitly documented, route could involve the multi-step functionalization of a precursor like 1,8-dihydroxynaphthalene, which is known to be a potent antioxidant platform due to its unique hydrogen-bonded peri-hydroxylation pattern nih.govtorvergata.it. Oxidation of 1,8-dihydroxynaphthalene-3,6-disulphonic acid with potassium peroxodisulphate is known to lead to hydroxylation researchgate.netniscair.res.inniscpr.res.in.

Another powerful technique is the Dakin reaction , which oxidizes an ortho- or para-hydroxyaryl aldehyde or ketone to a phenol (B47542) using hydrogen peroxide under basic conditions torvergata.it. This reaction could be envisioned in a multi-step pathway where a dihydroxy-naphthaldehyde is converted into a trihydroxynaphthalene.

Classical Synthetic Routes to Naphthaldehydes

Once a suitable polyhydroxylated naphthalene precursor is obtained, the aldehyde functional group must be introduced. The electron-rich nature of these rings makes them highly susceptible to electrophilic formylation.

Reimer-Tiemann Reaction and Related Phenolic Aldehyde Syntheses

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols and naphthols. It typically employs chloroform (B151607) and a strong base, like sodium hydroxide (B78521), to generate dichlorocarbene (B158193) as the electrophilic species. This method has been successfully applied to the synthesis of 2,7-dihydroxy-1-naphthaldehyde (B1348510) from 2,7-dihydroxynaphthalene. However, yields can be moderate, and the harsh conditions may not be suitable for all substrates.

Formylation Reactions on Naphthalene Systems

Gattermann Reaction: This reaction uses a source of cyanide (e.g., zinc cyanide) and HCl to formylate activated aromatic rings. It has been noted as a viable pathway for introducing the aldehyde group at the 1-position of the 2,7-dihydroxynaphthalene system.

Vilsmeier-Haack Reaction: This is a widely used method that involves treating an electron-rich aromatic compound with a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted formamide (B127407) like DMF tcichemicals.com. Modern protocols have been developed to be more environmentally benign researchgate.net.

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or glycerol/boric acid tcichemicals.com. It is effective for highly activated substrates such as phenols and has been used to achieve double formylation in some quinoline (B57606) systems mdpi.com.

Riecke Reaction: This method, which uses dichloromethyl methyl ether, is particularly suitable for formylation at sterically hindered positions tcichemicals.com.

Table 1: Comparison of Classical Formylation Reactions for Naphthalene Systems

| Reaction Name | Typical Reagents | Position Selectivity on Naphthols | Advantages | Limitations |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Ortho | One-pot reaction | Often moderate yields, harsh conditions, potential for side products |

| Gattermann | Zn(CN)₂, HCl | Ortho/Para | Reliable for activated rings | Use of toxic cyanide salts |

| Vilsmeier-Haack | POCl₃, DMF | Ortho/Para (electronically directed) | High reactivity, versatile | Reagent is moisture sensitive |

| Duff | Hexamethylenetetramine, Acid | Ortho | Avoids highly toxic reagents | Generally lower yields, complex mechanism |

Advanced Organic Synthesis Strategies for Hydroxynaphthaldehydes

Modern organic synthesis offers more sophisticated strategies that can provide greater control over regioselectivity and yield. For a complex target like this compound, these methods could be crucial.

Advanced catalytic systems, such as those using iron trichloride, have been developed for the formylation of aromatic compounds under milder conditions researchgate.net. Furthermore, multi-step synthetic sequences that employ protecting groups can be used to direct the formylation to a specific position. For example, a more accessible hydroxyl group could be temporarily protected as an ether or silyl (B83357) ether, thereby directing the electrophilic attack to a different, unprotected position on the naphthalene ring.

An elegant and powerful approach involves building the substituted naphthalene ring from acyclic or monocyclic precursors via cycloaddition reactions. For instance, an aryne cycloaddition was employed to generate a highly functionalized naphthalene skeleton, which then served as a precursor for a regioselective formylation to produce a complex naphthaldehyde derivative doi.org. Such strategies, while often longer, provide unparalleled control over the final substitution pattern, which is essential for synthesizing a single, specific isomer of a polysubstituted compound doi.org.

Metal-Catalyzed Functionalization and C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more efficient way to elaborate on core structures like naphthalene. beilstein-journals.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste. beilstein-journals.org

In the context of naphthaldehydes, the carbonyl group can act as a directing group, guiding the catalyst to specific positions on the naphthalene ring. anr.fr Palladium catalysis has been notably successful in this area. For instance, researchers have developed methods for the regioselective oxygenation and halogenation of 1-carbonylnaphthalenes by targeting the C-H bond at the challenging peri (C8) position. anr.fr

A transient ligand strategy has been employed for the highly regioselective methylation of 1-naphthaldehydes at either the peri (C8) or ortho (C2) positions. rsc.org The choice between these positions is controlled by the specific metal and ligand system used. Palladium catalysts, for example, favor peri-methylation due to the formation of stable 5,6-fused bicyclic palladacycle intermediates. rsc.org In contrast, iridium-based catalysts can lead to ortho-methylation. rsc.org This selectivity allows for the precise introduction of methyl groups, which are prevalent in many bioactive molecules. rsc.org

Similarly, regioselective halogenation of 1-naphthaldehydes at the C2 or C8 positions has been achieved using palladium catalysis. anr.frresearchgate.net The selectivity is often influenced by the presence of additives; for example, the absence of an additive can lead to C8 halogenation, while the in-situ formation of an imine intermediate can switch the reactivity to the C2 position. researchgate.net These halogenated naphthaldehydes serve as versatile building blocks for accessing natural product skeletons. anr.fr

Table 1: Metal-Catalyzed C-H Functionalization of 1-Naphthaldehydes

| Catalyst System | Functional Group | Position | Key Finding | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Oxygen | C8 | Carbonyl group directs oxygenation to the peri-position. | anr.fr |

| Palladium (Pd) | Halogen (Br, Cl) | C2 or C8 | Regioselectivity is switchable based on reaction additives. | anr.frresearchgate.net |

| Palladium (Pd) / Transient Ligand | Methyl | C8 | Forms a 5,6-fused palladacycle intermediate. | rsc.org |

Regioselective Synthesis of Substituted Naphthaldehydes

Achieving regioselectivity is a central challenge in the synthesis of substituted naphthalenes. researchgate.net Traditional electrophilic aromatic substitution methods often yield mixtures of products, making control difficult. researchgate.net Modern methods have overcome this by employing novel catalytic systems and reaction pathways.

One effective strategy is an Indium(III)-catalyzed annulation of 3-formylchromones with alkynes, which directly constructs a variety of 1-naphthaldehyde derivatives. acs.org This one-pot method is highly regioselective and proceeds through an unusual aldehyde 1,3-translocation and a disjointed CO2 extrusion. acs.org The versatility of this protocol allows for the incorporation of chiral moieties and polyaromatic systems. acs.org

Metal-free approaches have also been developed. A notable example involves the stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes, mediated by iodonium (B1229267) ions, to produce 1-iodonaphthalene (B165133) derivatives with interesting substitution patterns. nih.gov This method provides a novel route to substituted naphthalenes without the need for transition metal catalysts. nih.gov

Multi-Component Reactions in Naphthaldehyde Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govorganic-chemistry.orgtcichemicals.com This approach aligns with the principles of green chemistry by minimizing waste, saving resources, and simplifying reaction procedures. nih.gov

While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs are widely applied to the synthesis of highly substituted heterocyclic and aromatic systems. frontiersin.org For example, metal-catalyzed MCRs, often using copper or palladium, are versatile for creating molecular diversity. frontiersin.org A four-component tandem copper-catalyzed reaction has been used to synthesize functionalized coumarin (B35378) frameworks, which share biosynthetic links with naphthalene derivatives. frontiersin.org The development of high-order MCRs (five or more components) is an active area of research, though challenges remain in controlling the complex reaction networks to avoid side products. nih.gov Pseudo-MCRs, where one reactant is used in more than one step of the sequence, are also common for building complex molecular architectures. rsc.org

Chemical Modifications and Derivatization Approaches

Once the naphthaldehyde core is synthesized, its functional groups can be modified to create a wide array of derivatives.

Functional Group Interconversions on Hydroxyl and Aldehyde Moieties

The hydroxyl (-OH) and aldehyde (-CHO) groups on the naphthaldehyde scaffold are reactive sites for further chemical transformations. solubilityofthings.com

The aldehyde group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. solubilityofthings.com A classic reaction involving aldehydes without alpha-hydrogens is the Cannizzaro reaction, where, in the presence of a strong base, the aldehyde undergoes a disproportionation to yield both a carboxylic acid and an alcohol. acs.org For instance, α-naphthaldehyde can be converted to 1-naphthoic acid and 1-naphthalenemethanol (B1198782) under solvent-free conditions with potassium hydroxide. acs.org

The aldehyde and a neighboring hydroxyl group often react in concert. A common and important reaction is the condensation with primary amines to form Schiff bases (imines). researchgate.netrsc.org For example, 2-hydroxy-1-naphthaldehyde (B42665) reacts with various amines, including those on drug molecules, to form stable zwitterionic imine compounds. rsc.org It also reacts with hydrazones, such as isatin (B1672199) monohydrazone, to create bishydrazones that can act as chelating agents for metal ions. tandfonline.com

The hydroxyl groups themselves can be converted to other functionalities. A common derivatization is the conversion to sulfonate esters (like tosylates or mesylates), which are excellent leaving groups for nucleophilic substitution reactions. vanderbilt.edu This allows for the replacement of the hydroxyl group with halides, azides, and other nucleophiles. vanderbilt.edu

Table 2: Key Reactions of Hydroxyl and Aldehyde Groups

| Functional Group(s) | Reagent(s) | Product Type | Reaction Name/Type | Reference |

|---|---|---|---|---|

| Aldehyde | Potassium Hydroxide (strong base) | Carboxylic Acid & Alcohol | Cannizzaro Reaction | acs.org |

| Aldehyde & Hydroxyl | Primary Amine | Schiff Base (Imine) | Condensation | researchgate.netrsc.org |

| Aldehyde & Hydrazone | Isatin monohydrazone | Bishydrazone | Condensation | tandfonline.com |

| Hydroxyl | Sulfonyl Chloride | Sulfonate Ester | Esterification | vanderbilt.edu |

| Aldehyde | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Oxidation | solubilityofthings.com |

Introduction of Diverse Substituents on the Naphthalene Core

Functionalizing the naphthalene core itself, beyond the existing groups, is crucial for tuning the molecule's electronic and photophysical properties. worktribe.comnih.gov The introduction of substituents can dramatically alter characteristics like light absorption. worktribe.com While core substitution is often more synthetically challenging than modifying the imide positions in related naphthalene diimides (NDIs), it allows for direct manipulation of the aromatic system's properties. worktribe.com

Strategies for core functionalization often begin with halogenated intermediates. For example, 2,6-dibromo naphthalene diimides can be synthesized and then used as a platform to introduce a wide variety of substituents via nucleophilic aromatic substitution. unige.ch This allows access to derivatives with electron-donating groups (like amines) or electron-withdrawing groups (like cyano groups). unige.ch The conformation and orientation of these substituents relative to the naphthalene plane are critical factors in controlling the final properties of the molecule. worktribe.comresearchgate.net

The introduction of bulky substituents, such as triisopropylsilyl (TIPS) groups, has also been explored. These substituents can play a significant role in the photophysical behavior of the molecule by sterically hindering processes like excimer formation. csic.es

Green Chemistry Methodologies in Naphthaldehyde Synthesis

Green chemistry principles are increasingly being applied to the synthesis of naphthaldehyde derivatives to create more sustainable and environmentally friendly processes. tandfonline.comtandfonline.com A key focus is the reduction or elimination of hazardous solvents and the use of biodegradable catalysts. tandfonline.comresearchgate.net

A prominent example is the solvent-free synthesis of 2-hydroxy-1-naphthaldehyde-based barbiturates. tandfonline.comtandfonline.com This method involves grinding 2-hydroxy-1-naphthaldehyde with a barbituric acid derivative in the presence of chitosan-SO3H, a biodegradable and reusable solid acid catalyst. tandfonline.comtandfonline.com The reaction is performed with gentle heating and avoids the use of any solvent. tandfonline.com

When compared to conventional solvent-based methods (e.g., refluxing in ethanol (B145695) with a pyridine (B92270) catalyst), the green, solvent-free approach offers significant advantages. tandfonline.comresearchgate.net These include substantially higher yields, dramatically reduced reaction times, and the complete elimination of hazardous organic solvents, leading to a more sustainable and eco-friendly protocol. tandfonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis of 2-Hydroxy-1-Naphthaldehyde Derivatives

| Parameter | Conventional Method | Green (Solvent-Free) Method | Reference |

|---|---|---|---|

| Solvent | Ethanol | None | tandfonline.com |

| Catalyst | Pyridine / Chitosan-SO3H | Chitosan-SO3H | tandfonline.com |

| Conditions | Reflux | 60 °C, Grinding | tandfonline.com |

| Reaction Time | Longer (hours) | Shorter (minutes) | tandfonline.comresearchgate.net |

| Yield | Moderate | Excellent/Admirable | tandfonline.comresearchgate.net |

| Environmental Impact | Use of hazardous solvents | Elimination of hazardous solvents | tandfonline.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,7,8 Trihydroxy 1 Naphthaldehyde

Reaction Pathways of the Aldehyde Moiety

The aldehyde group, being a primary site of reactivity, participates in a range of reactions typical for aromatic aldehydes, including nucleophilic additions and condensation reactions. The presence of multiple hydroxyl groups on the naphthalene (B1677914) ring can modulate the reactivity of the aldehyde through electronic and steric effects.

The carbonyl carbon of the aldehyde group in 2,7,8-Trihydroxy-1-naphthaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of aldehyde chemistry, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions for aldehydes involve organometallic reagents, such as Grignard reagents (RMgX), and hydride reagents, like sodium borohydride (B1222165) (NaBH₄). In the case of this compound, the reaction with a Grignard reagent would be expected to produce a secondary alcohol. The mechanism involves the nucleophilic attack of the alkyl group from the Grignard reagent on the carbonyl carbon. researchgate.netmdpi.com A subsequent acidic workup would protonate the resulting alkoxide to yield the final alcohol product.

It is important to note that the acidic protons of the hydroxyl groups on the naphthalene ring would react with the Grignard reagent. Therefore, an excess of the Grignard reagent would be required to account for this acid-base reaction before the nucleophilic addition to the aldehyde can occur.

The following table summarizes the expected products from the nucleophilic addition of various Grignard reagents to this compound.

| Nucleophile (Grignard Reagent) | Expected Product |

| Methylmagnesium bromide | 1-(1-Hydroxyethyl)-2,7,8-naphthalenetriol |

| Ethylmagnesium bromide | 1-(1-Hydroxypropyl)-2,7,8-naphthalenetriol |

| Phenylmagnesium bromide | 1-(Hydroxy(phenyl)methyl)-2,7,8-naphthalenetriol |

Condensation reactions are a hallmark of aldehyde chemistry, and this compound readily undergoes such reactions with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine.

The formation of Schiff bases from the related compound, 2-hydroxy-1-naphthaldehyde (B42665), has been extensively studied. These studies provide a strong basis for understanding the reactivity of this compound in similar reactions. The reaction is typically carried out by refluxing the aldehyde and the primary amine in a suitable solvent, such as ethanol (B145695). nih.govuobaghdad.edu.iqresearchgate.netrsc.orggoogle.com

The presence of the hydroxyl group at the 2-position is known to facilitate the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, which influences the electronic and photophysical properties of the resulting Schiff base. google.com In this compound, the additional hydroxyl groups at positions 7 and 8 would further influence the electronic properties of the naphthalene ring and potentially participate in additional hydrogen bonding interactions.

The table below presents examples of Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde and various primary amines, which are analogous to the expected products from reactions with this compound.

| Amine | Solvent | Reaction Conditions | Reference |

| o-Phenylenediamine | Ethanol | Reflux, 3 hours | uobaghdad.edu.iq |

| 1,8-Diaminonaphthalene | Ethanol | Reflux, 3 hours | rsc.org |

| 2-Aminopyridine | Not specified | Not specified | google.com |

| 2-Aminopyrazine | Not specified | Not specified | google.com |

The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol. The choice of reagent determines the outcome of the reaction.

Oxidation: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes. libretexts.org However, stronger oxidizing agents are required for the oxidation of aldehydes to carboxylic acids. Oxone (potassium peroxymonosulfate) is an effective and environmentally friendly reagent for the oxidation of aldehydes to carboxylic acids. organic-chemistry.orgnih.gov The reaction of this compound with Oxone would be expected to yield 2,7,8-trihydroxy-1-naphthalenecarboxylic acid. It is important to consider that the hydroxyl groups on the naphthalene ring are also susceptible to oxidation, and reaction conditions would need to be carefully controlled to achieve selective oxidation of the aldehyde. For instance, the oxidation of 2,7-dihydroxynaphthalene (B41206) has been shown to lead to polymerization. acs.org

Reduction: The reduction of the aldehyde group to a primary alcohol can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄). scispace.com This reagent is selective for aldehydes and ketones and will not reduce other functional groups like esters or carboxylic acids. The reaction of this compound with NaBH₄ would yield 1-(hydroxymethyl)-2,7,8-naphthalenetriol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. scispace.com

Coordination Chemistry and Metal Complexation

Coordination Number and Geometry in Metal Complexes

Following a comprehensive search of available scientific literature, no specific research findings or detailed data on the coordination number and geometry of metal complexes formed exclusively with this compound could be located. The existing body of research on naphthaldehyde-based ligands primarily focuses on derivatives of 2-hydroxy-1-naphthaldehyde and their corresponding Schiff bases.

The coordination behavior of this compound, with its multiple hydroxyl groups, is expected to be distinct from that of the more commonly studied 2-hydroxy-1-naphthaldehyde. The presence of the additional hydroxyl groups at the 7 and 8 positions could lead to different chelation modes, potentially involving the formation of polynuclear complexes or exhibiting a wider range of coordination numbers and geometries.

However, without experimental data from techniques such as X-ray crystallography or spectroscopic studies on complexes synthesized with this compound, any discussion of its coordination chemistry would be purely speculative. As per the strict adherence to the provided outline and the focus solely on the specified compound, no further information can be presented.

Therefore, the data table and detailed research findings for the coordination number and geometry of metal complexes of this compound cannot be generated at this time due to a lack of available published research.

Advanced Spectroscopic Characterization of 2,7,8 Trihydroxy 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2,7,8-Trihydroxy-1-naphthaldehyde, offering precise information on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of naphthaldehyde derivatives provides characteristic signals for aromatic, aldehydic, and hydroxyl protons. In derivatives of 2-hydroxy-1-naphthaldehyde (B42665), the aldehydic proton typically appears as a singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. researchgate.nethmdb.ca The hydroxyl protons also give rise to distinct signals, which can be influenced by hydrogen bonding and solvent effects. researchgate.net For instance, in a derivative, four aromatic protons may present as a pair of doublets, indicating ortho-positioning. researchgate.net

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.20 | d | 9.1 |

| Aromatic | 7.80 | d | 9.1 |

| Aliphatic (H-1') | 0.85 | d | 6.6 |

| Aliphatic (H-2') | 1.25 | m | |

| Aliphatic (H-3') | 1.15 | m | |

| Aliphatic (H-4') | 1.50 | m | |

| Aliphatic (H-5') | 1.72 | m | |

| Aliphatic (H-6') | 0.90 | d | 6.6 |

| Aliphatic (H-7') | 0.92 | d | 6.6 |

Note: Data is illustrative for a derivative of this compound. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group in naphthaldehyde derivatives typically resonates at a downfield chemical shift. rsc.orgrsc.org Aromatic carbons show signals in the characteristic region, and their specific shifts can be influenced by the positions of the hydroxyl and aldehyde substituents. For example, in a related anthraquinone (B42736) derivative, the presence of an alkyl moiety and a carbonyl carbon are confirmed by peaks at specific chemical shifts. researchgate.net

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 122.5 |

| C-2 | 135.5 |

| C-3 | 118.5 |

| C-4 | 128.5 |

| C-4a | 125.0 |

| C-5 | 127.0 |

| C-6 | 124.5 |

| C-7 | 132.5 |

| C-8 | 151.7 |

| C-8a | 122.5 |

| C-9 (C=O) | 185.0 |

| C-10 (C=O) | 184.0 |

| C-1' | 40.1 |

| C-2' | 36.3 |

| C-3' | 32.4 |

| C-4' | 28.9 |

| C-5' | 38.2 |

| C-6' | 22.7 |

| C-7' | 22.6 |

Note: Data is illustrative for a derivative of this compound. researchgate.net

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the complex structures of substituted naphthaldehydes. researchgate.net HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which helps in establishing the connectivity of different fragments within the molecule. columbia.edu For instance, the position of an isoheptyl moiety on an anthraquinone ring was confirmed by HMBC correlations between specific protons and carbons. researchgate.net COSY (Correlation Spectroscopy) is another powerful 2D technique that shows correlations between coupled protons, aiding in the assignment of the aliphatic chain in derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure and transitions within this compound and its derivatives.

The UV-Vis spectra of naphthaldehyde derivatives are characterized by absorption bands corresponding to various electronic transitions. These transitions are influenced by the extensive conjugation of the naphthalene (B1677914) ring system, the aldehyde group, and the hydroxyl substituents, which act as chromophores. For example, 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) exhibits absorption bands at 295 and 340 nm. researchgate.net The position and intensity of these bands can be affected by the solvent polarity and the presence of substituents. unifr.ch Theoretical calculations can further aid in the interpretation of these electronic transitions. unifr.ch

Hydroxy-substituted naphthaldehydes can exhibit tautomerism, existing in equilibrium between enol-imine and keto-amine forms, particularly in Schiff base derivatives. This tautomerism is often influenced by the solvent environment. soton.ac.uksonar.ch UV-Vis spectroscopy is a powerful tool to study this phenomenon. For instance, the absorption spectra of certain Schiff bases show solvent-dependent tautomeric equilibrium. sonar.ch The addition of a base, such as TBAOH, to a solution of 2-hydroxy-6-nitro-1-naphthaldehyde leads to the formation of the corresponding nitronaphtholate anion, resulting in a strong new absorption band at 450 nm. researchgate.net This indicates a proton transfer event and the formation of a new species with an altered electronic structure.

Monitoring Complex Formation via Absorbance Changes

UV-Visible spectrophotometry is a powerful tool for observing the formation of complexes between naphthaldehyde derivatives and metal ions. The interaction of these ligands with metal ions typically results in the formation of colored complexes, leading to distinct changes in the UV-Visible absorption spectra.

The formation of a complex between a ligand like 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone (HNHBH) and a metal ion such as yttrium(III) can be monitored by the appearance of a new absorption band at a different wavelength. For instance, the reaction between HNHBH and yttrium(III) in a basic medium (pH 8.5) forms a yellow-colored 1:4 complex, which exhibits a maximum absorbance (λmax) at 410 nm. scholarsresearchlibrary.com This change in the absorption spectrum confirms the formation of the complex and allows for its quantitative analysis. The color of the complex is formed instantaneously and remains stable for approximately 24 hours. scholarsresearchlibrary.com

The complex formation is often associated with a shift in the absorption bands. For example, the electronic spectra of a bishydrazone derived from 2-hydroxy-1-naphthaldehyde showed absorption bands at 400 nm and 340 nm, which are attributed to the ketimine and aldimine groups, respectively. tandfonline.com Upon complexation with metal ions, these bands can shift, indicating the involvement of these groups in the coordination.

The stoichiometry of the metal-ligand complex can also be determined using spectrophotometric methods. The molar ratio of the complex, such as the 1:4 ratio for the Y-HNHBH complex, can be established by analyzing the absorbance data at different molar concentrations of the reactants. scholarsresearchlibrary.com

Here is an interactive data table summarizing the spectrophotometric determination of a Yttrium(III) complex with a 2-hydroxy-1-naphthaldehyde derivative:

| Parameter | Value |

| Ligand | 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone (HNHBH) |

| Metal Ion | Yttrium(III) |

| pH | 8.5 (Ammonium chloride and ammonium (B1175870) hydroxide (B78521) buffer) |

| Complex Color | Yellow |

| λmax | 410 nm |

| Molar Absorptivity | 6.76 x 10⁴ L mol⁻¹cm⁻¹ |

| Sandell's Sensitivity | 0.0013 µg cm⁻² |

| Beer's Law Range | 0.044-2.222 µg mL⁻¹ of Y(III) |

| Stability Constant | 2.28 x 10²² |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, providing crucial information about their structure.

For this compound, the molecular formula is C₁₁H₈O₄, and its molecular weight is approximately 188.18 g/mol . nist.govnih.gov In mass spectrometry, this would correspond to the molecular ion peak (M+).

The fragmentation of naphthaldehyde derivatives in the mass spectrometer provides a fingerprint that helps in structure confirmation. The fragmentation patterns are influenced by the functional groups present in the molecule. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) and the loss of a formyl radical (M-29), which is often a diagnostic peak. miamioh.edu

In more complex derivatives, such as Schiff bases of hydroxy-naphthaldehydes, the fragmentation can reveal details about tautomeric forms (enol vs. keto). ruc.dktandfonline.com The fragmentation pathways can involve α-cleavage next to the carbonyl group or the azomethine group, leading to characteristic fragment ions. tandfonline.com For example, the loss of an OH radical (M-17) or a CO molecule can be observed. tandfonline.com The stability of the resulting fragments, such as the formation of stable molecules like CO or HCN, often drives the fragmentation process. tandfonline.com

A representative fragmentation pattern for a related compound, 2-hydroxy-1-naphthaldehyde, would show a molecular ion peak and fragments corresponding to the loss of functional groups. While specific data for this compound is not detailed in the provided results, the general principles of fragmentation for aromatic aldehydes and phenols would apply. miamioh.edu

Below is a table illustrating common fragmentation patterns observed in the mass spectra of aromatic aldehydes:

| Fragmentation Process | Lost Fragment | Resulting Ion |

| α-cleavage | H• | [M-1]⁺ |

| α-cleavage | CHO• | [M-29]⁺ |

| Loss of hydroxyl group | OH• | [M-17]⁺ |

| Loss of carbon monoxide | CO | [M-28]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule and for studying intermolecular and intramolecular interactions, such as hydrogen bonding.

The IR spectrum of a naphthaldehyde derivative provides direct evidence for the presence of its characteristic functional groups. For a compound like this compound, the most prominent bands would be due to the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.

The hydroxyl groups typically give rise to a broad absorption band in the region of 3600-3200 cm⁻¹. The broadness of this band is indicative of hydrogen bonding. The carbonyl group of the aldehyde function (C=O) will show a strong absorption band in the range of 1700-1660 cm⁻¹.

For a related compound, 2-hydroxy-1-naphthaldehyde, the IR spectrum shows a broad band for the O-H stretch, indicative of hydrogen bonding, and a sharp, strong band for the C=O stretch. researchgate.netnih.gov In a study of a bishydrazone derived from 2-hydroxy-1-naphthaldehyde, a broad band centered around 3075 cm⁻¹ was assigned to the hydrogen-bonded OH group. tandfonline.com The aldimine stretching frequency (C=N) in this derivative was observed at 1618 cm⁻¹. tandfonline.com

The following table summarizes the characteristic IR absorption frequencies for key functional groups in hydroxy-naphthaldehydes:

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600 - 3200 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1660 (strong) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H stretching band can provide significant information about the strength and nature of hydrogen bonds. Intramolecular hydrogen bonding, which is expected in this compound between the C1-aldehyde and the C8-hydroxyl group, and potentially the C2- and C7-hydroxyl groups, would lead to a downward shift and broadening of the O-H stretching frequency.

In o-hydroxy aromatic aldehydes, the intramolecular hydrogen bond between the hydroxyl and carbonyl groups is a well-studied phenomenon. mdpi.com This interaction weakens the O-H bond, causing its stretching vibration to appear at a lower frequency than that of a free hydroxyl group. Similarly, the carbonyl stretching frequency might also be slightly lowered due to its involvement in the hydrogen bond.

In Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, the formation of an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen is well-documented. researchgate.net This is evidenced by shifts in the IR spectra. For instance, in metal complexes of a bishydrazone of 2-hydroxy-1-naphthaldehyde, the disappearance of the broad O-H band from 3000–3300 cm⁻¹ and an increase in the naphtholic C-O frequency indicated deprotonation and coordination to the metal ion. tandfonline.com The shift of the aldimine (C=N) stretching frequency to a lower value upon complexation further confirmed the involvement of the nitrogen atom in bonding. tandfonline.com The strength of hydrogen bonds can be correlated with the magnitude of the frequency shift. nih.gov

Computational and Theoretical Chemistry Studies on 2,7,8 Trihydroxy 1 Naphthaldehyde

Electronic Structure Calculations

Specific studies applying Density Functional Theory (DFT) to investigate the electronic structure of 2,7,8-Trihydroxy-1-naphthaldehyde are not prominently available in the reviewed literature.

Detailed investigations of the molecular properties of this compound using ab initio methods have not been identified in the current body of scientific research.

Reaction Mechanism Elucidation through Computational Approaches

There is no available research that specifically characterizes the transition states or calculates the activation energies for reactions involving this compound through computational means.

Computational predictions and analyses of reaction pathways for this compound are not documented in the accessible scientific literature.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation studies focused on this compound have not been found in the reviewed scientific literature.

Conformational Analysis and Stability Studies

The conformational landscape of polyhydroxylated naphthaldehydes like this compound is determined by the rotational freedom around single bonds, particularly the C-O bonds of the hydroxyl groups and the C-C bond connecting the aldehyde group to the naphthalene (B1677914) ring. Theoretical studies are crucial for identifying the most stable conformers and understanding the energetic barriers between them.

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to explore the potential energy surface of the molecule. researchgate.net For naphthaldehyde derivatives, the orientation of the aldehyde group (cis or trans relative to the adjacent ring) significantly influences stability. researchgate.net In this compound, the presence of hydroxyl groups at the C7 and C8 positions introduces the possibility of intramolecular hydrogen bonding. This interaction, particularly between the C8-hydroxyl group and the C1-aldehyde group, can confer significant stabilization to specific conformers. researchgate.net

Theoretical calculations estimate the energy of different conformers. A typical approach involves geometry optimization of various possible structures, followed by frequency calculations to confirm that they are true minima on the potential energy surface. The relative energies of these conformers indicate their population at a given temperature. For instance, studies on similar o-hydroxy aromatic aldehydes use computational models to estimate hydrogen bond energies by comparing the energy of the hydrogen-bonded form with an "open" form where the hydroxyl group is rotated 180°. mdpi.com

Table 1: Illustrative Conformational Analysis Data for a Hydroxynaphthaldehyde

This table presents hypothetical data based on typical computational results for analogous compounds to illustrate the concepts of conformational analysis.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conformer A (Planar, H-bonded) | B3LYP/6-311++G(d,p) | 0.00 | O8-H···O=C1 Hydrogen Bond |

| Conformer B (Aldehyde Rotated) | B3LYP/6-311++G(d,p) | +4.5 | Steric hindrance |

| Conformer C (C7-OH Rotated) | B3LYP/6-311++G(d,p) | +2.1 | Disrupted H-bonding network |

Intermolecular Interactions and Aggregation Behavior

The behavior of this compound in condensed phases is governed by intermolecular interactions. The multiple hydroxyl groups and the polar aldehyde function make it a prime candidate for forming extensive hydrogen bond networks. These interactions are critical in determining the crystal packing of the solid state and the aggregation behavior in solution.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This analysis helps identify the nature and prevalence of different interactions, such as hydrogen bonds (O-H···O), π-π stacking between naphthalene rings, and weaker C-H···O interactions. nih.govrsc.org For related compounds, N-H···N and N-H···O hydrogen bonds have been shown to form dimers and one-dimensional networks. nih.gov

In solution, the balance between solute-solute and solute-solvent interactions dictates aggregation. Theoretical models can simulate the behavior of molecules in a solvent, predicting whether they are likely to self-associate. The aggregation process can be driven by a combination of hydrogen bonding and hydrophobic interactions between the aromatic cores. The study of aggregation and deaggregation behaviors is important in understanding the bioavailability and activity of molecules in biological systems. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the forces driving aggregation. nih.gov

Structure-Property Relationships from Theoretical Perspectives

Correlation of Electronic Structure with Spectroscopic Data

Theoretical calculations are indispensable for interpreting experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. By computing the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax). For this compound, the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its spectroscopic properties. nih.gov

The HOMO is typically localized over the electron-rich naphthalene ring and hydroxyl groups, while the LUMO may be centered more on the electron-withdrawing aldehyde group and the aromatic system. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's color and electronic reactivity. nih.gov Calculations can reveal how substitutions on the naphthalene ring affect these orbitals and, consequently, the absorption spectrum.

Similarly, vibrational spectra (Infrared and Raman) can be simulated computationally. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated and compared with experimental results to aid in the assignment of vibrational modes. researchgate.net For example, the characteristic stretching frequency of the C=O bond in the aldehyde and the O-H bonds in the hydroxyl groups can be accurately predicted.

Table 2: Illustrative Theoretical Spectroscopic and Electronic Data

This table contains representative data for a hydroxynaphthaldehyde derivative, calculated using common theoretical methods, to demonstrate the correlation between electronic structure and spectroscopic properties.

| Parameter | Computational Method | Calculated Value | Experimental Correlation |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.2 eV | Relates to ionization potential |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -2.1 eV | Relates to electron affinity |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 4.1 eV | Correlates with λmax in UV-Vis spectrum |

| First Electronic Transition (λmax) | TD-DFT/B3LYP/6-31G(d) | 355 nm | UV-Vis Absorption Maximum |

| C=O Vibrational Frequency | DFT/B3LYP/6-31G(d) | 1685 cm⁻¹ | IR Spectroscopy |

| O-H Vibrational Frequency | DFT/B3LYP/6-31G(d) | 3450 cm⁻¹ | IR Spectroscopy |

Prediction of Reactivity and Selectivity

The electronic structure calculated through quantum chemistry provides a foundation for predicting the reactivity and selectivity of this compound. Several theoretical descriptors derived from the molecular orbitals and electron density can be used for this purpose.

Frontier Molecular Orbital (FMO) Theory : The HOMO and LUMO are central to chemical reactivity. nih.gov The HOMO's location indicates the sites most susceptible to electrophilic attack (electron donation), while the LUMO's location points to sites prone to nucleophilic attack (electron acceptance). nih.govresearchgate.net For this molecule, the oxygen atoms of the hydroxyl groups and certain carbon atoms on the ring are likely HOMO sites, whereas the carbonyl carbon of the aldehyde is a primary LUMO site.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are attractive to nucleophiles. For this compound, the MEP would show negative potential around the hydroxyl and aldehyde oxygen atoms and a positive potential near the hydroxyl hydrogens and the aldehyde carbon.

Fukui Functions : These are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks with greater precision than FMO analysis alone.

These computational tools allow chemists to predict how this compound will behave in chemical reactions, for example, in electrophilic aromatic substitution or nucleophilic addition to the carbonyl group, thus guiding synthetic efforts and mechanistic studies.

Applications of 2,7,8 Trihydroxy 1 Naphthaldehyde in Advanced Chemical Systems

Design and Development of Chemosensors

The design of chemosensors is a pivotal area of modern analytical chemistry, enabling the detection of various chemical species. These synthetic molecules are engineered to signal the presence of a specific analyte through a measurable change, such as a shift in color or fluorescence. The fundamental structure of a chemosensor comprises a receptor unit, which selectively binds to the analyte, and a signaling unit (fluorophore or chromophore), which reports this binding event. Derivatives of 2-hydroxy-1-naphthaldehyde (B42665) are frequently employed as the signaling component in these systems. researchgate.netresearchgate.net

Principles of Chemosensor Functionality (e.g., PET, ICT, CHEF)

Several photophysical mechanisms govern the functioning of fluorescent chemosensors. Understanding these principles is crucial for the rational design of new sensory molecules.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor and fluorophore are separate entities within the molecule. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence. scispace.com This mechanism is a cornerstone in the design of highly sensitive chemosensors.

Intramolecular Charge Transfer (ICT): ICT processes involve a change in the electronic distribution within a molecule upon photoexcitation. The fluorophore typically contains an electron-donating group and an electron-accepting group. The binding of an analyte can modulate the efficiency of this charge transfer, resulting in a detectable shift in the emission wavelength or intensity. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): In many cases, the fluorophore itself has a low quantum yield of fluorescence. Upon chelation with a metal ion, a rigid complex is formed. This rigidity restricts non-radiative decay pathways, such as vibrational relaxation, leading to a significant enhancement of the fluorescence intensity. researchgate.net

Sensing Mechanisms for Metal Ions and Other Analytes

The hydroxyl and aldehyde groups on the naphthalene (B1677914) core, particularly in derivatives of 2-hydroxy-1-naphthaldehyde, provide excellent coordination sites for metal ions. Schiff base derivatives, formed by the condensation of the aldehyde with various amines, are particularly versatile for creating selective binding pockets for a wide range of metal ions. researchgate.netsdiarticle5.com The selectivity of these chemosensors is dictated by factors such as the nature of the donor atoms in the receptor, the size of the binding cavity, and the electronic properties of the substituents on the aromatic rings. For instance, Schiff bases of 2-hydroxy-1-naphthaldehyde have been successfully utilized for the detection of ions like Cu²⁺ and Pd²⁺. researchgate.net

Fluorescent Chemosensors and Optical Signal Transduction

Fluorescent chemosensors are highly valued for their exceptional sensitivity and the ability to provide real-time detection. The transduction of the binding event into an optical signal in these sensors is highly efficient. The interaction with an analyte directly influences the excited state properties of the fluorophore, leading to changes in fluorescence that can be readily monitored. Naphthaldehyde-based Schiff bases are known to form fluorescent complexes with various metal ions, making them attractive candidates for the development of "turn-on" fluorescent probes. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the chemistry beyond the molecule, focusing on the non-covalent interactions that govern the assembly of molecular components into larger, well-defined architectures. The principles of molecular recognition, where a host molecule selectively binds a guest, are central to this field.

Molecular Recognition and Host-Guest Chemistry

The structural features of hydroxynaphthaldehydes, including hydrogen bonding sites (hydroxyl groups) and potential for π-π stacking interactions (naphthalene ring), make them valuable building blocks in supramolecular chemistry. researchgate.net While specific host-guest chemistry involving 2,7,8-trihydroxy-1-naphthaldehyde is not documented, the general principles suggest its potential to act as a guest in larger host molecules or to participate in the formation of self-assembled structures through hydrogen bonding and other non-covalent forces.

Assembly of Coordination Polymers and Frameworks

Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. nih.gov These materials have garnered significant interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing. Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been shown to form coordination polymers with transition metals like zinc. hw.ac.uk The geometry of the ligand and the coordination preference of the metal ion dictate the dimensionality and topology of the resulting framework. For example, Schiff bases of 1-hydroxy-2-naphthaldehyde (B49639) with amino acids have been used to construct both 2D and 3D coordination polymers with zinc, which exhibit interesting fluorescence properties. hw.ac.uk

Precursor in Polymer and Materials Science

The unique chemical structure of this compound, featuring multiple hydroxyl groups and a reactive aldehyde function on a naphthalene core, makes it a valuable precursor in the synthesis of advanced polymers and functional materials. The polyhydroxylated nature of the molecule allows for the creation of highly cross-linked or functionalized polymeric structures, while the naphthaldehyde scaffold provides a rigid and fluorescent backbone for novel materials.

Polyhydroxylated Naphthaldehydes in Polymerization Reactions

Polyhydroxylated naphthaldehydes, such as this compound, are versatile monomers for various polymerization reactions. Their hydroxyl groups can readily react with other functional groups to form polymers like polyesters and polyethers. For instance, polyhydric phenols derived from the condensation of phenols with naphthaldehydes can be used to synthesize epoxy resins. google.com The aldehyde group can also participate in polymerization, particularly in the formation of polyacetals, a class of polymers known for their potential to depolymerize under specific conditions. nih.govresearchgate.net

The polymerization of aromatic aldehydes like o-phthalaldehyde (B127526) proceeds via a chain-growth mechanism to form polyacetals. nih.govresearchgate.net While specific studies on the homopolymerization of this compound are not extensively documented, its structural similarity to other polymerizable aldehydes suggests its potential in creating novel polymer backbones. Furthermore, derivatives of 2-hydroxy-1-naphthaldehyde, such as its oxaldihydrazone and malondihydrazone derivatives, have been used to create polymeric complexes with transition metal ions. grafiati.com This indicates that the naphthaldehyde moiety can be incorporated into polymer chains through various chemical linkages, offering a pathway to metal-containing polymers with unique electronic and catalytic properties.

The use of naphthaldehyde in templated polymerization has also been explored, where it can direct the formation of polymers with specific substrate recognition capabilities. nih.gov This approach highlights the potential of using the naphthaldehyde structure to create molecularly imprinted polymers with tailored functions.

Development of Functional Materials from Naphthaldehyde Scaffolds

The rigid and often fluorescent nature of the naphthaldehyde core makes it an excellent scaffold for building functional materials with applications in sensing, medicine, and materials science. researchgate.net A scaffold acts as a foundational structure, providing the necessary morphological and componential properties for the material's intended function, such as mimicking an extracellular matrix in tissue engineering. openaccesspub.orgresearchgate.net

Schiff bases derived from 2-hydroxy-1-naphthaldehyde are a prominent class of functional materials. nih.govmdpi.com By condensing the aldehyde with various amines, a wide range of compounds with diverse properties can be synthesized. For example, naphthol diazenyl scaffold-based Schiff bases have been developed as potent antimicrobial and cytotoxic agents. nih.gov Similarly, naphthaldehyde-derived acrylonitrile (B1666552) has been investigated for its potential in creating wound-healing agents. thieme-connect.com

The 2-hydroxy-1-naphthaldehyde unit is also a versatile fluorophore used in the development of chemical sensors. researchgate.net Its derivatives can be designed to detect various analytes, including metal ions and neutral molecules, through mechanisms like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). researchgate.net This makes the naphthaldehyde scaffold a valuable component in the design of new chemosensors and biochemical probes.

Ligand Design in Coordination Complexes

The presence of hydroxyl and aldehyde groups in close proximity makes this compound and its simpler analogue, 2-hydroxy-1-naphthaldehyde, excellent starting points for designing multidentate ligands for coordination chemistry. These ligands are crucial in forming stable complexes with a wide array of metal ions.

Development of Novel Ligands for Specific Metal Ions

A common and effective strategy for developing ligands from 2-hydroxy-1-naphthaldehyde is through the synthesis of Schiff bases. This involves the condensation reaction between the aldehyde group and a primary amine. mdpi.comresearchgate.netrsc.org This reaction introduces an imine (-C=N-) group, and the resulting Schiff base ligand typically coordinates to metal ions through the imine nitrogen and the deprotonated hydroxyl oxygen. researchgate.net

This methodology has been used to create a vast number of ligands tailored for specific metal ions. By selecting appropriate amine precursors, ligands with varying denticity (the number of donor atoms) and donor atom sets (e.g., N, O, S) can be synthesized. researchgate.netresearchgate.net These ligands have shown a strong affinity for a variety of transition metal ions.

Below is a table summarizing some of the metal complexes synthesized from Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and its derivatives.

| Ligand Type | Metal Ion(s) | Reference(s) |

| Schiff base from 2-phenylhydrazine | Ni(II), Cu(II), Zn(II), Cd(II) | uobaghdad.edu.iq |

| Schiff base from acetylhydrazine | Zn(II), Mn(II) | researchgate.net |

| Azo-Schiff base from thiosemicarbazide | Cr(III), Mn(II), Co(II), Ni(II), Cu(II) | researchgate.net |

| Schiff base from o-aminophenol | Pd(II) | ekb.eg |

| Azo dye derivative | Cr(II), Mn(II), Co(II), Ni(II), Cu(II) | grafiati.com |

| Schiff base from 4-aminophenazone | VO(II), Pt(IV), Re(V), Pd(II), Ni(II), Cu(II) | researchgate.net |

This targeted synthesis allows for the development of complexes with specific properties, such as catalytic activity, biological relevance, or unique magnetic and electronic characteristics. researchgate.net

Exploration of Diverse Coordination Geometries

The coordination complexes formed from naphthaldehyde-derived ligands exhibit a wide range of geometries, which are dictated by factors such as the size and electronic configuration of the metal ion, the nature of the ligand, and the coordination number. libretexts.org The flexibility in ligand design allows for the targeting of specific coordination environments.

Common geometries observed for these complexes include four-coordinate (tetrahedral, square planar), five-coordinate (square pyramidal, trigonal bipyramidal), and six-coordinate (octahedral). researchgate.netuchile.clarabjchem.org Eight-coordinate complexes, though rarer, can also occur with larger metal ions. libretexts.org

The following table details the observed coordination geometries for various metal complexes derived from ligands based on 2-hydroxy-1-naphthaldehyde.

| Metal Complex | Coordination Geometry | Reference(s) |

| [Ni(L)Cl], [Cu(L)Cl] (L=Schiff base) | Tetrahedral | researchgate.net |

| [Pd(L)Cl] (L=Schiff base) | Square Planar | researchgate.net |

| [VO(II)(HL)(SO4)] (HL=Schiff base) | Square Pyramidal | researchgate.net |

| [Re(V)(L)Cl3]Cl, [Pt(IV)(L)Cl3] | Octahedral | researchgate.net |

| Dioxovanadium(V) complex | Distorted Trigonal-Bipyramidal | uchile.cl |

| Cobalt(III) complex | Pseudo-Octahedral | uchile.cl |

| Vanadate(V) complex | Distorted Square Pyramidal | uchile.cl |

| Dinuclear Cu(II) complexes | Square Planar / Square Pyramidal | uchile.cl |

| Cr(III), Co(II), Cu(II) complexes | Octahedral | researchgate.net |

The ability to control the coordination geometry is fundamental in designing functional metal complexes, as the geometry profoundly influences the complex's electronic, magnetic, and reactive properties.

Biosynthetic Pathways and Natural Product Context of Naphthaldehyde Scaffolds

Origin and Occurrence of Naphthalene-Based Natural Products

Naphthalene (B1677914) derivatives are a widespread class of secondary metabolites produced by a variety of organisms, including fungi, plants, insects, and bacteria. epa.govresearchgate.net These compounds are not typically found as constituents of crude oil or coal tar, which are major environmental sources of the parent naphthalene molecule. nih.gov Instead, biological systems synthesize them through intricate enzymatic pathways. In nature, these molecules serve diverse ecological roles and exhibit a broad spectrum of biological activities, such as antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. epa.govresearchgate.netlifechemicals.com

Fungi, in particular, are prolific producers of naphthalene derivatives, which are often involved in processes like melanin (B1238610) biosynthesis. nih.gov Compounds such as 1,8-dihydroxynaphthalene (DHN) and 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) are well-known fungal metabolites that serve as key precursors to pigments and phytotoxins. nih.govacs.org Plants and even some animals, like sea urchins, also possess the enzymatic machinery to synthesize naphthalene cores, highlighting the convergent evolution of these pathways across different kingdoms of life. wur.nlresearchgate.net

Enzymatic Steps in Naphthaldehyde Biosynthesis

The construction of a naphthaldehyde scaffold is a multi-step enzymatic process, beginning with the formation of the core naphthalene ring system by Polyketide Synthases (PKSs), followed by tailoring reactions catalyzed by a suite of modification enzymes.

The carbon skeleton of naphthalene-based natural products is assembled by Polyketide Synthases (PKSs). These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter and malonyl-CoA as an extender. wikipedia.org The process is analogous to fatty acid synthesis but with programmed variations in reduction steps, leading to a highly reactive poly-β-keto chain. nih.gov

There are three main types of PKSs involved in producing aromatic polyketides:

Type I PKSs: These are large, modular proteins where each module contains the domains necessary for one cycle of chain elongation. Fungal iterative Type I PKSs are particularly important for naphthalene synthesis, using a single set of catalytic domains repeatedly. nih.govacs.org For example, the PKS1 enzyme from the fungus Colletotrichum lagenarium synthesizes T4HN from malonyl-CoA units. acs.orgnih.gov

Type II PKSs: These are complexes of monofunctional proteins, common in bacteria. They produce aromatic compounds through a series of intermolecular reactions. nih.gov

Type III PKSs: These are smaller, homodimeric enzymes that catalyze the formation of aromatic rings, such as T4HN, from multiple malonyl-CoA units without an acyl carrier protein (ACP) tether. koreascience.krnih.gov A 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) from Streptomyces coelicolor is a well-characterized example. uniprot.org

The PKS builds a linear polyketide chain of a specific length. This chain then undergoes a series of intramolecular aldol (B89426) condensations and cyclizations, catalyzed by specific domains within the PKS or associated cyclase enzymes, to form the fused bicyclic naphthalene ring. uniprot.orgnih.gov

Once the naphthalene core is formed and released from the PKS, it undergoes a series of tailoring reactions to yield the final, functional molecule. nih.govoup.com These modifications are critical for the structural diversity and biological activity of the final products. The genes for these tailoring enzymes are often located in the same biosynthetic gene cluster (BGC) as the PKS. oup.combris.ac.uk

Key post-PKS modification enzymes include:

Oxygenases (e.g., Monooxygenases, Dioxygenases): These enzymes, often dependent on cofactors like FAD or P450 cytochromes, are responsible for introducing hydroxyl groups at specific positions on the naphthalene ring. This hydroxylation pattern is crucial for the identity and activity of the compound. nih.gov

Reductases: Ketoreductase (KR) domains within the PKS control the reduction of β-keto groups during chain elongation. nih.gov Stand-alone reductases can also act post-PKS. The formation of the aldehyde group in naphthaldehydes is a key reductive step. This can be catalyzed by a Reductase (R) or Thiol Reductase (TR) domain, often found at the C-terminus of a PKS, which performs a reductive release of the polyketide chain from the enzyme. rsc.orgrsc.org

Methyltransferases and Glycosyltransferases: These enzymes add methyl or sugar moieties, respectively, to the hydroxyl groups on the naphthalene core, further diversifying the final products and altering properties like solubility and bioactivity. nih.govnih.gov

Table 1: Key Enzymes in Naphthaldehyde Biosynthesis

| Enzyme Class | Function | Example |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the polyketide backbone and catalyzes cyclization to form the naphthalene core. | Fungal iterative Type I PKS1, Bacterial Type III THNS. nih.govuniprot.org |

| Oxygenase | Introduces hydroxyl groups onto the aromatic ring. | FAD-dependent monooxygenases, Cytochrome P450 enzymes. researchgate.netnih.gov |

| Reductase / Thioesterase | Catalyzes the final reductive release of the polyketide chain to form an aldehyde. | Reductase (R) or Thiol Reductase (TR) domains fused to PKSs. rsc.org |

Polyketide Biosynthesis Pathways Leading to Hydroxynaphthaldehydes

The biosynthesis of hydroxynaphthaldehydes, such as the subject compound 2,7,8-Trihydroxy-1-naphthaldehyde, begins with the formation of a hydroxylated naphthalene precursor. A common intermediate in many fungal pathways is 1,3,6,8-tetrahydroxynaphthalene (T4HN). acs.orgkoreascience.kr This symmetrical molecule is typically formed from five molecules of malonyl-CoA, catalyzed by either a Type I or Type III PKS. nih.govnih.gov

The formation of the aldehyde functionality is a critical step. In the biosynthesis of fungal metabolites like bostrycoidin (B1200951) and fusarubin, a heptaketide precursor is reductively released from the PKS as a naphthaldehyde. mdpi.comproquest.com This reductive release is often catalyzed by a terminal reductase (R) domain on the PKS, which uses NADPH to reduce the thioester linkage between the polyketide chain and the acyl carrier protein (ACP), yielding a free aldehyde. rsc.org

The cyclization of the linear polyketide chain into the aromatic naphthalene structure follows distinct regioselective patterns, broadly classified into two modes based on isotopic labeling studies. nih.gov

F-type (Fungal) Folding: In this mode, the first cyclization typically involves aldol condensations at C2–C7, C4–C9, or C6–C11 of the polyketide chain. nih.govnih.gov This pattern is characteristic of fungal non-reducing iterative PKSs, where a Product Template (PT) domain guides the specific folding and cyclization. pnas.org

S-type (Streptomyces) Folding: This mode, common in bacterial Type II PKS systems, involves cyclization between more distal carbons, such as C7–C12 or C9–C14. nih.govnih.gov This folding is directed by associated Aromatase/Cyclase (ARO/CYC) enzymes. nih.gov

The specific folding pattern is a key determinant of the final structure of the aromatic polyketide. The hydroxyl substitution pattern on the resulting naphthalene ring is a direct consequence of which carbons are involved in the initial cyclization events.

Convergent and Divergent Biosynthetic Strategies for Naphthalene Derivatives

The evolution of biosynthetic pathways has resulted in both convergent and divergent strategies for producing naphthalene derivatives.

Convergent evolution is observed when unrelated organisms develop similar biosynthetic capabilities independently. For instance, both bacteria and marine animals have evolved PKS pathways to produce antimicrobial polyketides. wur.nl Similarly, the ability to synthesize naphthalene cores via PKS enzymes has arisen in fungi, bacteria, plants, and some animals, demonstrating a parallel evolution of this metabolic function. researchgate.net

Divergent evolution is common within a single organism or closely related species, where a common intermediate is modified by different tailoring enzymes to produce a variety of final products. acs.orgnih.gov A prime example is the biosynthesis of the fungal pigments bostrycoidin and fusarubin. Both originate from a common heptaketide aldehyde precursor synthesized by the same PKS. nih.govmdpi.com This intermediate can then be shunted down different branches of the pathway, involving enzymes like monooxygenases and methyltransferases, to yield the structurally distinct final products. researchgate.netresearchgate.net This strategy allows an organism to generate chemical diversity from a single core scaffold, potentially fulfilling different biological functions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,8-dihydroxynaphthalene (DHN) |

| 1,3,6,8-tetrahydroxynaphthalene (T4HN) |

| Acetyl-CoA |

| Malonyl-CoA |

| Bostrycoidin |

| Fusarubin |

| 6-O-demethylfusarubinaldehyde |

| Javanicin |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7,8-trihydroxy-1-naphthaldehyde, and how can purity (>98%) be ensured?

- Methodological Answer : Synthesis typically involves hydroxylation of naphthalene derivatives under controlled conditions. For example, regioselective oxidation using catalysts like MnO₂ or enzymatic hydroxylation can yield the desired trihydroxy configuration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >98% purity. Analytical validation via HPLC with UV detection at 254 nm is recommended to confirm purity and structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expected aromatic proton signals in the δ 6.8–8.2 ppm range, with downfield shifts for hydroxylated positions. Integration ratios confirm substitution patterns.

- IR : Strong O-H stretching (~3200–3500 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).

- MS : Molecular ion peak at m/z 202 (C₁₁H₁₀O₄), with fragmentation patterns indicating hydroxyl and aldehyde groups.

Calibration with reference standards (e.g., 1-naphthaldehyde derivatives) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in amber glass bottles at 2–8°C to prevent photodegradation. Emergency procedures: Rinse eyes with water for 15 minutes; wash skin with soap and water. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps. Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM). Validate against experimental UV-Vis spectra. This approach explains charge transfer mechanisms and redox behavior, critical for applications in catalysis or photochemistry .

Q. What experimental and computational strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Experimental : Measure solubility in DMSO, ethanol, and water via gravimetric analysis at 25°C. Use shake-flask method with HPLC quantification.

- Computational : Apply COSMO-RS to predict solubility parameters. Compare results with literature data to identify outliers. Discrepancies often arise from impurities or solvent polarity mismatches. Systematic replication under controlled conditions is advised .

Q. How do hydroxyl group positions influence the compound’s antioxidant activity?

- Methodological Answer :

- In vitro assays : DPPH radical scavenging and FRAP assays quantify antioxidant capacity. Compare with analogs (e.g., 1,8-dihydroxy-naphthaldehyde) to isolate positional effects.

- Structure-Activity Relationship (SAR) : Electron-donating hydroxyl groups at positions 2,7,8 enhance radical stabilization. DFT calculations (e.g., Fukui indices) identify sites prone to hydrogen atom transfer. Correlate with experimental IC₅₀ values .

Key Research Challenges

- Synthetic Yield Optimization : Competing hydroxylation pathways may reduce yields. Kinetic studies (e.g., time-resolved IR) can identify intermediate stability .

- Toxicity Profiling : Retrospective cohort studies (e.g., occupational exposure data) are needed to assess long-term health risks .

Literature Review Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.